molecular formula C34H44F6N4O7 B12412441 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid

1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid

Cat. No.: B12412441
M. Wt: 734.7 g/mol
InChI Key: OAXMHUVVOYDISV-UHFFFAOYSA-N
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Description

1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is a complex organic compound that features a diazinane ring with multiple substituents

Preparation Methods

The synthesis of 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazinane ring, followed by the introduction of the aminobutyl and phenylpropyl groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds include other diazinane derivatives with different substituents. Compared to these compounds, 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 1,3-Diazacyclohexane derivatives
  • Phenylpropyl-substituted diazinanes
  • Aminobutyl-substituted diazinanes

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H44F6N4O7

Molecular Weight

734.7 g/mol

IUPAC Name

1,3-bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H42N4O3.2C2HF3O2/c31-21-7-9-23-33-27(35)30(19-11-17-25-13-3-1-4-14-25,20-12-18-26-15-5-2-6-16-26)28(36)34(29(33)37)24-10-8-22-32;2*3-2(4,5)1(6)7/h1-6,13-16H,7-12,17-24,31-32H2;2*(H,6,7)

InChI Key

OAXMHUVVOYDISV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2(C(=O)N(C(=O)N(C2=O)CCCCN)CCCCN)CCCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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